molecular formula C12H11N5O B1403077 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine CAS No. 1330044-23-9

3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B1403077
CAS No.: 1330044-23-9
M. Wt: 241.25 g/mol
InChI Key: JXEYLAJUOSDARA-UHFFFAOYSA-N
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Description

3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound with a unique structure that combines a pyrazolo[1,5-a]pyrazine core with a methoxy-methylpyrimidine moiety.

Biochemical Analysis

Biochemical Properties

3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The inhibition of CDK2 by this compound can lead to alterations in cell cycle progression, potentially making it a valuable tool in cancer research and treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in certain cancer cell lines, such as HCT-116 and MCF-7 . The induction of apoptosis is mediated through the inhibition of CDK2, leading to cell cycle arrest and subsequent cell death. Additionally, this compound affects the expression of genes involved in cell proliferation and survival, further contributing to its anti-cancer properties.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of CDK2, inhibiting its kinase activity . The binding interaction is facilitated by the unique structure of this compound, which allows it to fit snugly into the enzyme’s active site. This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately resulting in cell cycle arrest and apoptosis. Additionally, this compound may also interact with other biomolecules, further modulating cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its inhibitory activity against CDK2 . Prolonged exposure to various environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound’s effects on cellular function, including apoptosis induction and cell cycle arrest, persist over extended periods, highlighting its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity, leading to cell cycle arrest and apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with other cellular targets and the accumulation of toxic metabolites. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall effects on cellular function. Additionally, this compound may influence metabolic flux and metabolite levels, potentially altering cellular energy balance and redox status.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins, facilitating its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, with higher concentrations observed in the nucleus and cytoplasm.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its effects on cellular processes. For example, the nuclear localization of this compound allows it to directly interact with CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. One common method involves the reaction of 4-methoxy-5-methylpyrimidine-2-amine with a pyrazole derivative in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution with an amine could produce an amino-substituted pyrazolo[1,5-a]pyrazine .

Scientific Research Applications

3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy-methylpyrimidine moiety differentiates it from other pyrazolo[1,5-a]pyrazine derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields .

Properties

IUPAC Name

3-(4-methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-8-5-14-11(16-12(8)18-2)9-6-15-17-4-3-13-7-10(9)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEYLAJUOSDARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1OC)C2=C3C=NC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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